2-(Methoxymethyl)-4-methyl-1,3-thiazole-5-carboxylic acid
Overview
Description
2-(Methoxymethyl)-4-methyl-1,3-thiazole-5-carboxylic acid is a heterocyclic compound containing a thiazole ring Thiazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxymethyl)-4-methyl-1,3-thiazole-5-carboxylic acid typically involves the formation of the thiazole ring followed by functionalization. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The reaction conditions often include the use of solvents like ethanol or acetic acid and heating to facilitate the ring closure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Industrial methods also focus on minimizing waste and improving the overall sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Methoxymethyl)-4-methyl-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under controlled conditions to achieve specific substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
2-(Methoxymethyl)-4-methyl-1,3-thiazole-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have shown potential as antimicrobial and antifungal agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(Methoxymethyl)-4-methyl-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
2-(Methoxymethyl)-4-methyl-1,3-thiazole: Lacks the carboxylic acid group, which may affect its reactivity and biological activity.
4-Methyl-1,3-thiazole-5-carboxylic acid: Lacks the methoxymethyl group, which can influence its solubility and interaction with biological targets.
2-(Hydroxymethyl)-4-methyl-1,3-thiazole-5-carboxylic acid:
Uniqueness
2-(Methoxymethyl)-4-methyl-1,3-thiazole-5-carboxylic acid is unique due to the presence of both the methoxymethyl and carboxylic acid groups. These functional groups enhance its solubility, reactivity, and potential for interaction with biological targets, making it a valuable compound in various fields of research and industry.
Biological Activity
2-(Methoxymethyl)-4-methyl-1,3-thiazole-5-carboxylic acid (CAS No. 136204-50-7) is a thiazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and antiviral research. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
- Molecular Formula : C₇H₉NO₃S
- Molecular Weight : 187.22 g/mol
- Structure : The compound features a five-membered thiazole ring, which is crucial for its biological activity.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various bacterial and fungal strains. Notably, studies have demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, where it showed promising results in inhibiting microbial growth through mechanisms involving enzyme inhibition and disruption of cell wall synthesis.
Microorganism | Inhibition Zone (mm) | Concentration Tested (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 100 |
Escherichia coli | 12 | 100 |
Candida albicans | 14 | 100 |
Antifungal Activity
The compound also displays antifungal properties, particularly against Candida albicans. Its mechanism involves interference with fungal cell membrane integrity, leading to cell lysis and death .
Antioxidant Activity
In addition to its antimicrobial effects, this thiazole derivative has shown antioxidant properties. It acts as a free radical scavenger, which can be beneficial in reducing oxidative stress-related damage in cells .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The thiazole ring structure allows for binding to enzymes involved in microbial metabolism and replication.
- Cellular Pathway Modulation : The compound can modulate pathways related to cell proliferation and apoptosis, making it a candidate for further cancer research.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. The results indicated that at a concentration of 100 µg/mL, the compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria compared to control groups.
Case Study 2: Antiviral Potential
Research into the antiviral properties of this compound revealed its potential to inhibit viral replication processes. In vitro studies showed that it could effectively reduce viral load in infected cell cultures by interfering with viral entry mechanisms .
Future Directions
The ongoing research into the biological activities of this compound suggests promising applications in medicinal chemistry:
- Antimicrobial Agents : Further development could lead to new antibiotics or antifungals.
- Cancer Therapeutics : Its ability to modulate cellular pathways positions it as a potential candidate for cancer treatment strategies.
- Antiviral Research : Continued exploration may uncover new antiviral therapies targeting various viral pathogens.
Properties
IUPAC Name |
2-(methoxymethyl)-4-methyl-1,3-thiazole-5-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S/c1-4-6(7(9)10)12-5(8-4)3-11-2/h3H2,1-2H3,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSRGXKZFDRMHKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)COC)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136204-50-7 | |
Record name | 2-(methoxymethyl)-4-methyl-1,3-thiazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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